3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5): A Predictive Analysis and Research Framework
3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5): A Predictive Analysis and Research Framework
An In-depth Technical Guide to a Novel Pyridine Derivative for Advanced Research
Abstract
This whitepaper provides a comprehensive technical guide on 3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5), a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As this molecule is not extensively documented in current literature, this guide is constructed as a predictive framework based on established principles of pyridine chemistry and data from structurally analogous compounds. We present a plausible, detailed synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly in drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and functional promise of this and related substituted pyridine-2-carbonitriles.
Introduction: The Pyridine-2-Carbonitrile Scaffold in Modern Chemistry
The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] The introduction of a carbonitrile group at the 2-position further enhances its utility, offering a versatile chemical handle for subsequent derivatization and a key pharmacophoric element in its own right.
Derivatives of pyridine-2-carbonitrile have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[3][4] For instance, certain cyanopyridine-based compounds are recognized for their cytotoxic effects and their ability to interact with biological targets like Pim-1 kinase.[4] The specific substitution pattern on the pyridine ring is crucial in determining the molecule's biological activity and physicochemical properties. This guide focuses on the 3-isopropyl substituted derivative, 3-(propan-2-yl)pyridine-2-carbonitrile, a compound for which public data is scarce, thus representing a frontier for new discovery.
Proposed Synthesis and Mechanistic Rationale
While multiple strategies exist for the synthesis of substituted pyridines, a robust and modular approach is essential for accessing novel derivatives like 3-(propan-2-yl)pyridine-2-carbonitrile.[5][6] A plausible and efficient synthetic route can be adapted from established methodologies for related heterocyclic systems. One such approach involves the dehydration of a corresponding carboxamide precursor.
Proposed Synthetic Pathway
A logical synthetic approach would start from a suitable precursor, such as 3-isopropylpyridine-2-carboxamide. The final step would be a dehydration reaction to form the nitrile. A detailed protocol is proposed below.
Experimental Protocol: Synthesis of 3-(propan-2-yl)pyridine-2-carbonitrile
This protocol is a predictive model and should be optimized under appropriate laboratory conditions.
Step 1: Synthesis of the Precursor 3-(propan-2-yl)pyridine-2-carboxamide (Not detailed here, but assumed to be accessible)
Step 2: Dehydration of 3-(propan-2-yl)pyridine-2-carboxamide to 3-(propan-2-yl)pyridine-2-carbonitrile
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(propan-2-yl)pyridine-2-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃) (2.0-3.0 eq), which should be added dropwise at 0 °C to control the initial exothermic reaction.[7]
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly adding the mixture to ice water. The resulting aqueous solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, to a pH of 7-8.
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Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-(propan-2-yl)pyridine-2-carbonitrile.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 3-(propan-2-yl)pyridine-2-carbonitrile.
Predicted Physicochemical and Spectroscopic Properties
The structural features of 3-(propan-2-yl)pyridine-2-carbonitrile allow for the prediction of its key analytical signatures.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₀N₂ | Based on the chemical structure. |
| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.5 | The isopropyl group increases lipophilicity compared to the parent pyridine-2-carbonitrile. |
| Boiling Point | > 200 °C | Expected to be higher than related, less substituted pyridines.[8] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Common for many substituted pyridines. |
Spectroscopic Signatures (Predicted)
The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the aromatic protons on the pyridine ring.
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Isopropyl Protons: A doublet at approximately 1.2-1.4 ppm (6H) for the two methyl groups, and a septet at around 3.0-3.5 ppm (1H) for the methine proton. The downfield shift of the methine proton is due to its proximity to the aromatic ring.[9]
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Pyridine Protons: Three distinct signals in the aromatic region (7.0-8.8 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the isopropyl and nitrile groups.
The carbon NMR spectrum will provide information about the carbon framework.
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Isopropyl Carbons: Two signals in the aliphatic region, one for the equivalent methyl carbons (~22-25 ppm) and one for the methine carbon (~30-35 ppm).
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Pyridine and Nitrile Carbons: Signals for the six carbons of the substituted pyridine ring and the nitrile carbon will appear in the downfield region (115-160 ppm). The nitrile carbon itself is expected to have a chemical shift in the range of 115-120 ppm.[10]
The infrared spectrum will be characterized by a strong absorption band for the nitrile group.
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C≡N Stretch: A sharp, strong peak in the range of 2220-2240 cm⁻¹.[11]
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
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C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146.
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Molecular Ion: A prominent peak at m/z = 146.
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Fragmentation: A significant fragment at m/z = 131, corresponding to the loss of a methyl group ([M-15]⁺). Another likely fragmentation would be the loss of the isopropyl group, leading to a fragment at m/z = 103.[12]
Potential Applications in Drug Discovery and Materials Science
The pyridine-2-carbonitrile scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2][13]
As a Scaffold for Novel Therapeutics
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibition of certain enzymes. Given that related pyridine derivatives have shown activity against kinases, 3-(propan-2-yl)pyridine-2-carbonitrile could be a starting point for developing novel kinase inhibitors.[3]
-
Central Nervous System (CNS) Applications: The lipophilicity imparted by the isopropyl group may enhance blood-brain barrier permeability, making this scaffold interesting for the development of CNS-active agents.[14]
-
Antimicrobial Agents: The pyridine moiety is a key component of many antibacterial and antifungal drugs.[2] This novel derivative could be explored for its potential antimicrobial properties.
In Materials Science
Fluorinated analogs of pyridine-2-carbonitrile are used in the synthesis of aggregation-induced emission molecules and phosphorescent dyes.[14] While non-fluorinated, the electronic properties of 3-(propan-2-yl)pyridine-2-carbonitrile could make it a useful intermediate in the development of novel organic electronic materials.
Logical Framework for Investigating Biological Activity
Caption: A logical workflow for the initial biological evaluation of 3-(propan-2-yl)pyridine-2-carbonitrile.
Conclusion
While 3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5) remains a largely unexplored chemical entity, its structural features suggest it is a compound of significant interest for further research. This predictive guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-established chemical transformations, and the predicted spectroscopic data offer a clear roadmap for its identification and characterization. The potential for this molecule to serve as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases, warrants its investigation by the scientific community. It is our hope that this guide will catalyze further research into this and other novel substituted pyridine-2-carbonitriles.
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